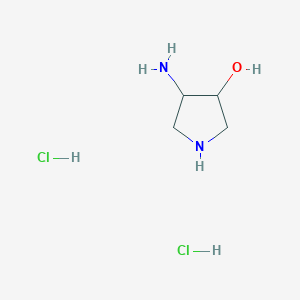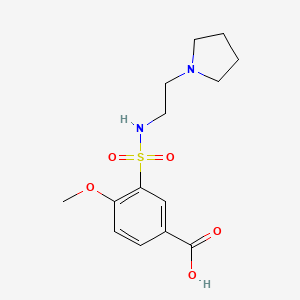
4-Methoxy-3-(N-(2-(pyrrolidin-1-yl)ethyl)sulfamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-(N-(2-(pyrrolidin-1-yl)ethyl)sulfamoyl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a methoxy group, a pyrrolidine ring, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(N-(2-(pyrrolidin-1-yl)ethyl)sulfamoyl)benzoic acid typically involves multiple steps:
Formation of the Benzoic Acid Core: The starting material, 4-methoxybenzoic acid, is often prepared through the methylation of 4-hydroxybenzoic acid using methyl iodide in the presence of a base like potassium carbonate.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a reaction with sulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyrrolidine Ring: The final step involves the nucleophilic substitution of the sulfamoyl group with 2-(pyrrolidin-1-yl)ethylamine under mild heating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(N-(2-(pyrrolidin-1-yl)ethyl)sulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-Hydroxy-3-(N-(2-(pyrrolidin-1-yl)ethyl)sulfamoyl)benzoic acid.
Reduction: 4-Methoxy-3-(N-(2-(pyrrolidin-1-yl)ethyl)sulfamoyl)benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-(N-(2-(pyrrolidin-1-yl)ethyl)sulfamoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(N-(2-(pyrrolidin-1-yl)ethyl)sulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and sulfamoyl group are key functional groups that enable the compound to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Lacks the sulfamoyl and pyrrolidine groups, making it less versatile in chemical reactivity.
3-(N-(2-(pyrrolidin-1-yl)ethyl)sulfamoyl)benzoic acid: Similar structure but without the methoxy group, which can affect its chemical properties and biological activity.
4-Methoxy-3-(N-(2-(morpholin-1-yl)ethyl)sulfamoyl)benzoic acid: Contains a morpholine ring instead of a pyrrolidine ring, leading to different biological interactions.
Uniqueness
4-Methoxy-3-(N-(2-(pyrrolidin-1-yl)ethyl)sulfamoyl)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methoxy group, pyrrolidine ring, and sulfamoyl group allows for diverse interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C14H20N2O5S |
|---|---|
Molecular Weight |
328.39 g/mol |
IUPAC Name |
4-methoxy-3-(2-pyrrolidin-1-ylethylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C14H20N2O5S/c1-21-12-5-4-11(14(17)18)10-13(12)22(19,20)15-6-9-16-7-2-3-8-16/h4-5,10,15H,2-3,6-9H2,1H3,(H,17,18) |
InChI Key |
BYRGOEAWHVWJKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


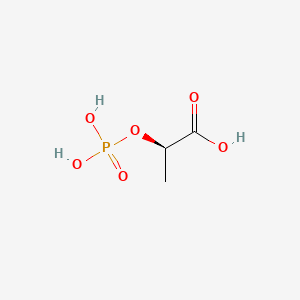
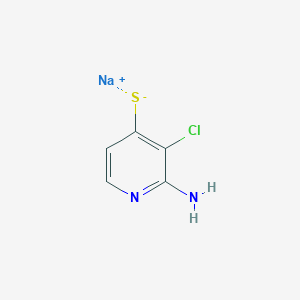
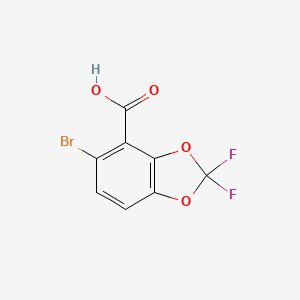

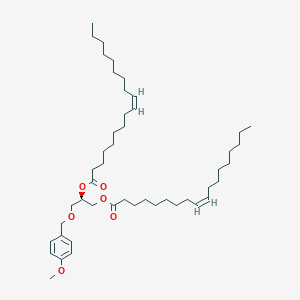

![4,6,7-Trichlorothieno[3,2-d]pyrimidine](/img/structure/B12978900.png)
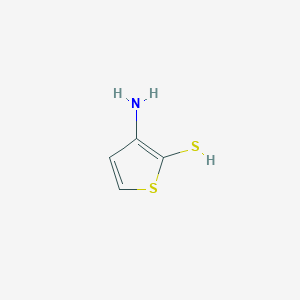
![3-Formylpyrazolo[1,5-a]pyridin-5-yl acetate](/img/structure/B12978904.png)
![5'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12978905.png)



